Cheminformatics and Synthetic Architecture of 3-Bromo-6-Methoxy-1H-Pyrrolo[3,2-c]pyridine
Cheminformatics and Synthetic Architecture of 3-Bromo-6-Methoxy-1H-Pyrrolo[3,2-c]pyridine
Topic: Content Type: Technical Whitepaper Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Researchers
Executive Summary
The pyrrolo[3,2-c]pyridine scaffold (often referred to as 5-azaindole) represents a "privileged structure" in modern medicinal chemistry, serving as a bioisostere for indole and purine systems. The specific derivative 3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine combines two critical functionalities: a methoxy group at the C6 position (modulating solubility and metabolic stability) and a bromine atom at the C3 position (serving as a versatile handle for palladium-catalyzed cross-coupling).
This guide details the physicochemical profile, synthetic pathways, and analytical validation protocols for this compound, positioning it as a high-value intermediate for the development of kinase inhibitors (e.g., JAK, MPS1) and tubulin polymerization inhibitors.
Molecular Identity & Physicochemical Profile[1][2][3][4][5]
The precise characterization of 3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine is critical for accurate stoichiometry in synthetic workflows.
Table 1: Cheminformatics Data
| Parameter | Value | Technical Note |
| IUPAC Name | 3-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine | Core scaffold: 5-azaindole |
| Molecular Formula | C₈H₇BrN₂O | |
| Molecular Weight | 227.06 g/mol | Average mass for stoichiometry |
| Monoisotopic Mass | 225.9742 Da | Based on ⁷⁹Br isotope |
| Exact Mass | 225.9742 (⁷⁹Br) / 227.9721 (⁸¹Br) | Expect 1:1 doublet in MS |
| ClogP (Predicted) | ~2.1 | Moderate lipophilicity |
| H-Bond Donors | 1 | (Pyrrole N-H) |
| H-Bond Acceptors | 3 | (Pyridine N, Methoxy O, Pyrrole N) |
Structural Logic
The molecule consists of a fused bicyclic system.[1] The pyridine nitrogen is located at position 5, while the pyrrole nitrogen is at position 1.
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C3-Bromo: Located on the electron-rich pyrrole ring, susceptible to Suzuki/Sonagashira couplings.
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C6-Methoxy: Located on the pyridine ring, ortho to the pyridine nitrogen, increasing electron density and potentially acting as a hydrogen bond acceptor in active sites.
Synthetic Architecture
The synthesis of this scaffold typically follows two primary strategies: functionalization of the pre-formed azaindole core or de novo ring construction.
Protocol A: Regioselective Bromination (Recommended)
The most direct route involves the electrophilic aromatic substitution of 6-methoxy-1H-pyrrolo[3,2-c]pyridine. The C3 position of 5-azaindole is the most nucleophilic site, allowing for high regioselectivity using N-Bromosuccinimide (NBS).
Reagents:
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Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)
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Solvent: DMF or Acetonitrile (ACN)
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Temperature: 0°C to Room Temperature (RT)
Step-by-Step Methodology:
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Dissolution: Dissolve 1.0 eq of 6-methoxy-1H-pyrrolo[3,2-c]pyridine in anhydrous DMF (0.1 M concentration). Maintain under N₂ atmosphere.
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Addition: Cool the solution to 0°C. Add NBS (1.05 eq) portion-wise over 15 minutes to prevent poly-bromination.
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Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.
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Quench: Pour the reaction mixture into ice-cold water. The product often precipitates.
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Isolation: Filter the solid. If no precipitate forms, extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.
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Purification: Recrystallize from EtOH or purify via flash chromatography (SiO₂, 0–5% MeOH in DCM).
Protocol B: Nucleophilic Displacement (Alternative)
If the 6-methoxy precursor is unavailable, it can be synthesized from the 6-chloro analog via S_NAr displacement prior to bromination.
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Precursor: 6-Chloro-1H-pyrrolo[3,2-c]pyridine.[4]
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Reagent: Sodium methoxide (NaOMe) in MeOH (reflux).
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Mechanism: The chlorine at C6 is activated by the adjacent pyridine nitrogen (N5), facilitating displacement by the methoxide ion.
Synthetic Workflow Visualization
Figure 1: Step-wise synthetic pathway from the chlorinated precursor to the final brominated target.
Analytical Validation (Self-Validating Protocols)
To ensure scientific integrity, the identity of the synthesized compound must be validated using orthogonal analytical techniques.
A. Mass Spectrometry (LC-MS)[2][7]
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Expectation: A distinct 1:1 doublet pattern for the molecular ion
. -
Values:
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Peak A: 226.97 m/z (⁷⁹Br isotope)
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Peak B: 228.97 m/z (⁸¹Br isotope)
-
-
Pass Criteria: The intensity ratio of Peak A to Peak B must be approximately 1:1. Significant deviation indicates contamination or incorrect halogenation (e.g., chlorination).
B. Proton NMR (¹H NMR) - 500 MHz, DMSO-d₆
The symmetry and chemical shifts provide a fingerprint for the 3,6-substituted pattern.
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δ ~11.5 ppm (br s, 1H): Pyrrole N-H (N1). Disappears on D₂O shake.
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δ ~8.5 ppm (s, 1H): Pyridine proton at C4. This singlet confirms substitution at C3 (no coupling to C3-H).
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δ ~7.8 ppm (d, 1H): Proton at C2.
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δ ~6.8 ppm (s, 1H): Pyridine proton at C7.
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δ ~3.9 ppm (s, 3H): Methoxy group (-OCH₃). Strong singlet.
Critical Check: The absence of a signal at ~6.5 ppm (typically C3-H) confirms successful bromination.
Analytical Logic Diagram
Figure 2: Analytical decision tree for validating the molecular identity.
Therapeutic Applications & SAR Context
The 3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine molecule is not merely a chemical curiosity; it is a strategic scaffold in drug discovery.
Kinase Inhibition (ATP Mimicry)
The pyrrolo[3,2-c]pyridine core mimics the purine ring of Adenosine Triphosphate (ATP).
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Binding Mode: The N1-H (donor) and N5 (acceptor) form a "hinge-binding" motif within the kinase ATP pocket.
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SAR Strategy: The C3-Bromine is replaced (via Suzuki coupling) with aryl or heteroaryl groups to access the hydrophobic "back pocket" of the enzyme, improving selectivity (e.g., for MPS1 or JAK kinases).
Tubulin Polymerization Inhibitors
Derivatives of this scaffold have been identified as Colchicine Binding Site Inhibitors (CBSIs). The 6-methoxy group often mimics the methoxy pattern found on the A-ring of colchicine, contributing to tubulin binding affinity.
References
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Structure-Based Design of MPS1 Inhibitors: Orally bioavailable inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) utilizing the 1H-pyrrolo[3,2-c]pyridine scaffold.[5] Source: ACS Publications.
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Regioselective Bromination of Azaindoles: Theoretical analysis and experimental verification of NBS bromination at the C3 position. Source: MDPI Molecules.
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Anticancer Potential of Pyrrolo[3,2-c]pyridines: Review of derivatives showing inhibitory effects against FMS kinase and cancer cell lines. Source: PubMed Central.
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PubChem Compound Summary: 3-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine (Analogous scaffold data). Source: PubChem.[4]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2665663-11-4|3-Bromo-7-iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine|BLD Pharm [bldpharm.com]
- 4. 3-Bromo-6-chloro-1H-pyrrolo(3,2-c)pyridine | C7H4BrClN2 | CID 24729426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
